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Introduction

NC-R17 is a potent and selective small molecule inhibitor of the RAR-related orphan receptor
gamma t (RORyt). RORyt is a lineage-defining transcription factor essential for the
differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells
that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.
While crucial for host defense against certain extracellular pathogens, dysregulated Th17 cell
activity is a key driver in the pathogenesis of numerous autoimmune and inflammatory
diseases, such as psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel
disease.

These application notes provide detailed protocols for the in vivo evaluation of NC-R17 in two
well-established murine models of autoimmune disease: the imiquimod-induced psoriasis
model and the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.

Mechanism of Action

NC-R17 exerts its therapeutic effect by binding to the ligand-binding domain of RORvt,
preventing its transcriptional activity. This leads to a downstream reduction in the production of
pro-inflammatory cytokines, thereby ameliorating the inflammatory cascade characteristic of
Thl7-mediated diseases.
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Figure 1: Hypothetical signaling pathway of NC-R17. NC-R17 inhibits RORyt, blocking Th17
differentiation and subsequent pro-inflammatory cytokine production.

Imiquimod-Induced Psoriasis Model

This model is widely used to study the pathogenesis of psoriasis and to evaluate novel
therapeutic agents. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist,
induces a robust inflammatory response in the skin that mimics key features of human

psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and dermal infiltration of
inflammatory cells, which is largely dependent on the IL-23/Th17 axis.

Experimental Protocol

Materials:
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e NC-R17

e Vehicle (e.g., 0.5% methylcellulose in sterile water)
e Imiquimod cream (5%)

e 8-10 week old BALB/c mice

o Calipers

e Anesthesia (e.g., isoflurane)

Tools for tissue collection and processing

Workflow:

Imiquimod-Induced Psoriasis Model Workflow

Days 1-5:
Daily Imiquimod
Application (62.5 mg)
Daily NC-R17/Vehicle
Dosing

Day 0:
Shave back skin
Start NC-R17/Vehicle
Dosing (p.o.)

Acclimatization Randomization into Groups
(7 days) (n=8-10/group)

Day 6:
Euthanasia
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- Histology (H&E)
- Cytokine Analysis (ELISA/qPCR)

Analysis:
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- Ear Thickness

Click to download full resolution via product page

Figure 2: Experimental workflow for the imiquimod-induced psoriasis model.

Procedure:

» Animal Acclimatization: Acclimatize BALB/c mice for at least 7 days prior to the experiment.

e Preparation: On Day 0, anesthetize the mice and shave a 2x3 cm area on their dorsal skin.

¢ Grouping and Dosing: Randomly assign mice to the following groups (n=8-10 per group):

o Group 1: Naive (No treatment)
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o Group 2: Vehicle + Imiquimod
o Group 3: NC-R17 (10 mg/kg) + Imiquimod

o Group 4: NC-R17 (30 mg/kg) + Imiquimod

¢ NC-R17 Administration: Administer NC-R17 or vehicle via oral gavage (p.o.) daily, starting on
Day 0, one hour before imiquimod application.

e Disease Induction: From Day 1 to Day 5, apply 62.5 mg of 5% imiquimod cream to the
shaved back skin of mice in Groups 2, 3, and 4.

» Monitoring: Monitor the mice daily for body weight and signs of skin inflammation. Score the
severity of inflammation using a modified Psoriasis Area and Severity Index (PASI),
assessing erythema, scaling, and thickness on a scale of 0 to 4. Measure ear thickness daily
using calipers.

o Termination and Sample Collection: On Day 6, euthanize the mice. Collect skin and spleen
tissues for further analysis.

Data Presentation

Table 1: Efficacy of NC-R17 in Imiquimod-Induced Psoriasis Model

Mean Ear . .
Mean PASI . IL-17A in SKkin
Group Dose (mg/kg) Thickness .
Score (Day 6) (pg/mg tissue)
(mm, Day 6)
Naive - 0.2+0.1 0.15 +0.02 153142
Vehicle +
o - 85+1.2 0.45 +0.05 250.6 + 35.1
Imiquimod
NC-R17 +
o 10 41+0.8 0.28 + 0.04 110.2 + 20.5
Imiquimod
NC-R17 +
o 30 1.5+0.5 0.20 +0.03 45.8 +10.9
Imiquimod
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Experimental Autoimmune Encephalomyelitis (EAE)
Model

EAE is the most commonly used animal model for multiple sclerosis. It is induced by
immunization with myelin-derived antigens, leading to an autoimmune response against the
central nervous system (CNS), characterized by inflammation and demyelination. Th17 cells
play a critical role in the initiation and progression of EAE.

Experimental Protocol

Materials:

NC-R17

» Vehicle (e.g., 0.5% methylcellulose in sterile water)

e Myelin Oligodendrocyte Glycoprotein 35-55 (MOGss-55) peptide

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
o Pertussis toxin

e 8-10 week old female C57BL/6 mice

» Anesthesia

 Tools for tissue collection and processing

Workflow:
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Procedure:

EAE Model Workflow
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Figure 3: Experimental workflow for the EAE model.

e Animal Acclimatization: Acclimatize female C57BL/6 mice for at least 7 days.
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Immunization (Day 0): Emulsify MOGss-ss in CFA. Anesthetize mice and immunize
subcutaneously at two sites on the flank.

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally (i.p.) on Day 0 (2
hours post-immunization) and Day 2.

Grouping and Dosing: On Day 7, randomize mice into treatment groups (n=10-12 per group)
and begin daily oral gavage with vehicle or NC-R17 (e.g., 10 mg/kg and 30 mg/kg).

Clinical Scoring: Monitor mice daily for clinical signs of EAE from Day 7 onwards, using the
following scale:

o 0: No clinical signs

o 1: Limp tail

o 2: Hind limb weakness

o 3: Hind limb paralysis

o 4: Hind and forelimb paralysis
o 5: Moribund or dead

o Termination and Sample Collection: Euthanize mice at the peak of disease (typically Day 21-
28). Perfuse with PBS and collect brain and spinal cord for histology and flow cytometry.

Data Presentation

Table 2: Efficacy of NC-R17 in EAE Model
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CNS
Mean Peak Mean Day of Infiltrating
Group Dose (mgl/kg) .
Clinical Score Onset CD4+IL-17A+
Cells (%)
Vehicle - 3.2+x04 11.5x1.2 25x05
NC-R17 10 1.8+0.6 142 +15 1.1+0.3
NC-R17 30 0.9+0.3 185x2.1 04+0.1
Table 3: Preliminary Safety Profile of NC-R17 in Mice (28-day study)

. NC-R17 (100

Parameter Vehicle NC-R17 (30 mg/kg)
mg/kg)
Body Weight Change
+5.2+1.5 +4.8+ 1.8 +45+2.0
(%)
Alanine
Aminotransferase 35+8 3810 42 +12
(ALT, U/L)
Aspartate
Aminotransferase 6012 65+ 15 7018
(AST, U/L)
Conclusion

NC-R17 demonstrates dose-dependent efficacy in both the imiquimod-induced psoriasis model
and the EAE model, significantly reducing disease severity and key inflammatory markers. The
preliminary safety data suggests that NC-R17 is well-tolerated at therapeutic doses. These
findings support the continued development of NC-R17 as a potential therapeutic agent for
Th1l7-mediated autoimmune diseases. Further studies are warranted to fully characterize its
pharmacokinetic and pharmacodynamic properties.

 To cite this document: BenchChem. [Application Notes and Protocols for NC-R17 in In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12379838#how-to-use-nc-r17-in-in-vivo-studies]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12379838?utm_src=pdf-body
https://www.benchchem.com/product/b12379838?utm_src=pdf-body
https://www.benchchem.com/product/b12379838?utm_src=pdf-body
https://www.benchchem.com/product/b12379838?utm_src=pdf-body
https://www.benchchem.com/product/b12379838#how-to-use-nc-r17-in-in-vivo-studies
https://www.benchchem.com/product/b12379838#how-to-use-nc-r17-in-in-vivo-studies
https://www.benchchem.com/product/b12379838#how-to-use-nc-r17-in-in-vivo-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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